(2,4-Di-tert-butylphenyl)amine hydrochloride
Description
(2,4-Di-tert-butylphenyl)amine hydrochloride is a primary aromatic amine hydrochloride characterized by two bulky tert-butyl substituents at the 2- and 4-positions of the phenyl ring. Its molecular formula is C₁₄H₂₄ClN, with a molar mass of 241.80 g/mol (inferred from structurally related compounds in and ).
Properties
IUPAC Name |
2,4-ditert-butylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6;/h7-9H,15H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCJHLPTWJCXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)C(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Di-tert-butylphenyl)amine hydrochloride typically involves the reaction of 2,4-di-tert-butylaniline with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:
- Dissolution of 2,4-di-tert-butylaniline in an appropriate solvent.
- Addition of hydrochloric acid to the solution.
- Stirring the mixture at a specific temperature to facilitate the reaction.
- Isolation and purification of the product through crystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity. The reaction conditions are optimized to minimize waste and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(2,4-Di-tert-butylphenyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the phenyl ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
(2,4-Di-tert-butylphenyl)amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Di-tert-butylphenyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physical properties of (2,4-di-tert-butylphenyl)amine hydrochloride and its analogs:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents/Functional Groups | Source |
|---|---|---|---|---|
| This compound | C₁₄H₂₄ClN | 241.80 | Two tert-butyl groups (2,4-positions); amine | |
| 2-(2-tert-Butylphenoxy)ethylamine hydrochloride | C₁₃H₂₂ClNO | 243.78 | 2-tert-butylphenoxy; ethyl-methyl amine | |
| (4-tert-Butylphenyl)methylamine hydrochloride | C₁₄H₂₄ClN | 241.80 | 4-tert-butyl benzyl; propyl amine | |
| {[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride | C₁₃H₁₇ClN₄O | 280.76 | Oxadiazole ring; 4-tert-butylphenyl | |
| 3-Amino-2-[(4-tert-butylphenyl)methyl]propyl 2,2-dimethylpropanoate hydrochloride | C₂₀H₃₂ClNO₂ | 362.93 | Ester group; 4-tert-butyl benzyl |
Key Comparative Analysis
Steric and Electronic Effects
- Target Compound : The di-tert-butyl groups create substantial steric hindrance, reducing nucleophilic reactivity at the amine group. This bulkiness may also enhance lipid solubility compared to less hindered analogs .
- The ethyl-methyl amine chain may improve flexibility in molecular interactions .
Solubility and Stability
- Oxadiazole-containing analog (): The heterocyclic oxadiazole ring enhances π-π stacking interactions and metabolic stability, making it suitable for pharmaceutical applications. However, the reduced bulk compared to di-tert-butyl groups may lower lipid solubility .
- However, esters are prone to hydrolysis under acidic or basic conditions, limiting stability .
Pharmaceutical Intermediates
- The tert-butyl group is a common pharmacophore in drug design due to its ability to modulate lipophilicity and binding affinity. For example, (4-tert-butylphenyl)methylamine hydrochloride () could serve as an intermediate for neurotransmitters or enzyme inhibitors .
Material Science
Limitations and Challenges
- The discontinued status of this compound underscores challenges in large-scale synthesis or purification, possibly due to the steric hindrance complicating reaction kinetics .
- Analogs with ester or ether linkages (e.g., ) face stability issues in biological systems, necessitating protective strategies in drug formulation .
Biological Activity
(2,4-Di-tert-butylphenyl)amine hydrochloride is a chemical compound that has garnered attention for its diverse biological activities. This compound is structurally related to various phenolic compounds and has been studied for its effects on cellular processes, antimicrobial properties, and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : CHClN
- Molecular Weight : 253.79 g/mol
The compound features two tert-butyl groups attached to a phenyl ring, which contributes to its hydrophobic nature and potential biological interactions.
1. Adipogenesis and Endocrine Disruption
Recent studies have indicated that this compound may act as an endocrine disruptor. It has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ) and retinoid X receptor alpha (RXRα), which are critical in regulating adipogenesis. The activation of these receptors leads to increased expression of genes associated with fat cell differentiation.
- Key Findings :
- The compound induced adipogenesis in human multipotent mesenchymal stromal cells (MSCs).
- It significantly increased the expression of adipocyte marker genes such as FABP4 and PPARγ-2 at concentrations as low as 10 µM.
- Antagonists of PPARγ and RXRα inhibited the adipogenic effects of the compound, suggesting a receptor-mediated mechanism .
| Concentration (µM) | Gene Expression (Relative to Control) |
|---|---|
| 0 | 1.0 |
| 10 | 1.8 |
| 50 | 3.2 |
2. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. It was isolated from endophytic fungi and has been shown to inhibit quorum sensing in Pseudomonas aeruginosa, a major cause of hospital-acquired infections.
- Mechanism of Action :
- The compound reduced the secretion of virulence factors and biofilm formation in Pseudomonas aeruginosa.
- It inhibited the expression of quorum sensing-related genes such as lasI and rhlR.
| Treatment | Biofilm Formation (%) | Virulence Factor Production (%) |
|---|---|---|
| Control | 100 | 100 |
| 2,4-DTBP (10 µM) | 30 | 25 |
3. Potential Therapeutic Applications
The biological activities of this compound suggest potential therapeutic applications in obesity management due to its role in adipogenesis regulation. Additionally, its antimicrobial properties indicate possible use in combating antibiotic-resistant infections.
Case Studies
A study conducted on the effects of this compound highlighted its ability to modulate metabolic pathways associated with obesity. In vitro experiments demonstrated that treatment with the compound led to significant increases in lipid accumulation in MSCs, supporting its role as an obesogen .
Another case study focused on its antimicrobial efficacy against Pseudomonas aeruginosa. The results indicated that combining this compound with traditional antibiotics enhanced bacterial clearance in biofilm models .
Q & A
Q. What are the optimal synthetic routes for preparing (2,4-Di-tert-butylphenyl)amine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from 2,4-di-tert-butylphenol. Key steps include nitration, reduction to the amine, and subsequent hydrochloride salt formation. For optimization:
- Use palladium or copper catalysts for hydrogenation during nitro-group reduction .
- Control temperature (e.g., 50–80°C) and solvent polarity (e.g., ethanol or dichloromethane) to improve yield .
- Monitor intermediate purity via thin-layer chromatography (TLC) .
Example Reaction Conditions :
| Step | Catalyst/Solvent | Temperature | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C | ~70% |
| Reduction | Pd/C, H₂ | 50°C | 85% |
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structure via tert-butyl proton signals (δ ~1.3 ppm) and aromatic protons (δ ~6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 280.2) .
- HPLC : Quantify purity (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy .
- Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
- Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Reproducibility Checks : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) using validated cell lines (e.g., HEK293T or CHO) .
- Orthogonal Assays : Combine enzymatic inhibition studies with cellular viability assays (e.g., MTT) to cross-validate results .
- Dose-Response Analysis : Use logarithmic concentration ranges (1 nM–100 µM) to identify EC₅₀/IC₅₀ values and rule out off-target effects .
Q. What computational strategies can predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to receptors (e.g., GPCRs or kinases) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Models : Corate substituent effects (e.g., tert-butyl steric bulk) with activity data to design analogs .
Q. How can reaction mechanisms involving this compound be elucidated under varying experimental conditions?
- Methodological Answer :
- Kinetic Studies : Track reaction rates via UV-Vis spectroscopy under varying temperatures (25–60°C) and solvent polarities (e.g., DMF vs. THF) .
- Isotopic Labeling : Use ¹⁵N-labeled amines to trace intermediates via NMR .
- DFT Calculations : Simulate transition states (e.g., B3LYP/6-31G*) to identify rate-limiting steps .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility or stability data across studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
